molecular formula C30H41NO6 B14395255 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate CAS No. 89882-78-0

2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate

Cat. No.: B14395255
CAS No.: 89882-78-0
M. Wt: 511.6 g/mol
InChI Key: YSYYLZBDVAEVAP-UHFFFAOYSA-N
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Description

2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is an organic compound with the molecular formula C30H41NO6. This compound is characterized by the presence of a hexadecyloxycarbonyl group attached to a phenyl ring, which is further connected to a 2-nitrobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-(hexadecyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-[(Hexadecyloxy)carbonyl]phenyl 2-aminobenzoate.

    Reduction: Formation of hexadecanol and 2-nitrobenzoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The ester group can be hydrolyzed to release the active phenol and carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Hexadecyloxy)carbonyl]phenyl acetate
  • 2-[(Hexadecyloxy)carbonyl]phenyl benzoate
  • 2-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate

Uniqueness

2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hexadecyloxycarbonyl and nitrobenzoate moieties allows for diverse applications in various fields of research.

Properties

CAS No.

89882-78-0

Molecular Formula

C30H41NO6

Molecular Weight

511.6 g/mol

IUPAC Name

(2-hexadecoxycarbonylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-36-29(32)26-21-16-18-23-28(26)37-30(33)25-20-15-17-22-27(25)31(34)35/h15-18,20-23H,2-14,19,24H2,1H3

InChI Key

YSYYLZBDVAEVAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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